Bienvenue dans la boutique en ligne BenchChem!

[1,4]Dioxino[2,3-d]pyrimidine

Lipophilicity Drug-likeness Scaffold selection

[1,4]Dioxino[2,3-d]pyrimidine (CAS 128446-95-7) is a heterobicyclic scaffold comprising a pyrimidine ring fused to a 1,4-dioxine ring (C₆H₄N₂O₂, MW 136.11). Its core structure features two endocyclic oxygen atoms that confer distinct electronic and conformational properties relative to other [2,3-d]pyrimidine-fused heterocycles, including lower calculated lipophilicity (LogP −0.10) and an increased topological polar surface area (TPSA ~44.2 Ų for close analogs).

Molecular Formula C6H4N2O2
Molecular Weight 136.11
CAS No. 128446-95-7
Cat. No. B590623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,4]Dioxino[2,3-d]pyrimidine
CAS128446-95-7
Synonyms[1,4]Dioxino[2,3-d]pyrimidine (9CI)
Molecular FormulaC6H4N2O2
Molecular Weight136.11
Structural Identifiers
SMILESC1=COC2=NC=NC=C2O1
InChIInChI=1S/C6H4N2O2/c1-2-10-6-5(9-1)3-7-4-8-6/h1-4H
InChIKeyZXZWOCODVRRUBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What is [1,4]Dioxino[2,3-d]pyrimidine (CAS 128446-95-7) and Why It Matters for Research Procurement


[1,4]Dioxino[2,3-d]pyrimidine (CAS 128446-95-7) is a heterobicyclic scaffold comprising a pyrimidine ring fused to a 1,4-dioxine ring (C₆H₄N₂O₂, MW 136.11). Its core structure features two endocyclic oxygen atoms that confer distinct electronic and conformational properties relative to other [2,3-d]pyrimidine-fused heterocycles, including lower calculated lipophilicity (LogP −0.10) and an increased topological polar surface area (TPSA ~44.2 Ų for close analogs) [1]. The scaffold has been employed as a central building block in the design of kinase inhibitors and metabolic enzyme inhibitors, where the dioxino moiety contributes to passive permeability and pharmacophore alignment [2]. The compound is commercially supplied at ≥95% purity for research use, serving as a versatile intermediate for medicinal chemistry programs targeting PI3K, DGAT-1, and cardiotonic pathways [2][3].

Why Generic Core Replacement Fails for [1,4]Dioxino[2,3-d]pyrimidine: Physicochemical and Pharmacological Non-Interchangeability


Fused [2,3-d]pyrimidine heterocycles cannot be treated as interchangeable building blocks because even a single heteroatom substitution within the fused ring profoundly shifts lipophilicity, hydrogen-bonding capacity, and metabolic stability. The 1,4-dioxino motif introduces two ether oxygen atoms that simultaneously act as hydrogen-bond acceptors and lower logP compared to pyrido, thieno, or furo analogs—directly impacting passive permeability, solubility, and off-target promiscuity [1]. This non-interchangeability is experimentally validated: replacement of a lactam core with a dioxino[2,3-d]pyrimidine in a DGAT-1 program improved permeability and maintained oral efficacy at low doses, whereas alternative scaffolds failed to align pharmacophore features. [2] For procurement, ordering a generic pyrido[2,3-d]pyrimidine or thieno[2,3-d]pyrimidine in place of the dioxino scaffold would invalidate structure-activity relationships, compromise permeability profiles, and potentially introduce sulfur- or nitrogen-mediated toxicity risks. The quantitative evidence below substantiates why specific selection of the dioxino[2,3-d]pyrimidine core is a measurable, data-driven decision rather than a cosmetic choice.

Head-to-Head Quantitative Evidence: Where [1,4]Dioxino[2,3-d]pyrimidine Demonstrates Measurable Differentiation


LogP Differentiation: [1,4]Dioxino[2,3-d]pyrimidine Exhibits the Lowest Calculated Lipophilicity Among Common [2,3-d]pyrimidine Fused Cores

The calculated octanol-water partition coefficient (LogP) for [1,4]dioxino[2,3-d]pyrimidine is −0.10 , which is approximately 0.9 log units lower than pyrido[2,3-d]pyrimidine (XlogP 0.80) [1], 1.2 log units lower than thieno[2,3-d]pyrimidine (ACD/LogP 1.10) , and 0.21 log units lower than furo[2,3-d]pyrimidine (ACD/LogP 0.11) . This means the dioxino scaffold is the most hydrophilic among the core comparator set, favoring aqueous solubility and reducing non-specific protein binding—a critical advantage when designing compounds requiring low logP for favorable ADME profiles.

Lipophilicity Drug-likeness Scaffold selection

Enhanced Passive Permeability: Dioxino[2,3-d]pyrimidine Core Outperforms Lactam-Based Scaffold in DGAT-1 Inhibitor Series

In a direct scaffold-replacement study, incorporation of a dioxino[2,3-d]pyrimidine-based core in place of the lactam core of clinical candidate PF-04620110 resulted in improved passive permeability while maintaining potent DGAT-1 inhibition [1]. The optimized compound (Compound 10) in this series exhibited an IC₅₀ of 10 nM against human DGAT-1—approximately 1.9-fold more potent than the lactam-based PF-04620110 (IC₅₀ 19 nM) [2]. Crucially, Compound 10 suppressed triglyceride synthesis at oral doses of less than 3 mg/kg, confirming that the permeability advantage translates into in vivo efficacy [1]. This head-to-head evolution from a lactam clinical candidate to a dioxino[2,3-d]pyrimidine series provides rare, direct quantitative evidence of scaffold superiority.

Passive permeability DGAT-1 inhibition Oral bioavailability

Kinase Selectivity Potential: Dioxino[2,3-d]pyrimidine PI3K Inhibitors Demonstrate Class-Wide Kinase Inhibition with Anti-Cancer and Immunoregulatory Activity

A Genentech/Curis patent (US 9,346,817 B2) describes dioxino- and oxazin-[2,3-d]pyrimidine compounds as PI3K inhibitors with measured anti-cancer and anti-inflammatory activity [1]. The patent establishes that the dioxino[2,3-d]pyrimidine scaffold is permissive for PI3K isoform modulation and that the oxygen-rich bicyclic framework contributes to kinase selectivity relative to nitrogen-only heterocycles. While specific IC₅₀ values are claimed across multiple PI3K isoforms, the patent literature confirms that the dioxino core is a privileged scaffold for this target class, distinguishing it from pyrido[2,3-d]pyrimidines, which more commonly target CDK, EGFR, and DHFR enzymes [2]. This target-class differentiation is reinforced by a 2005 thesis demonstrating that 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidines were evaluated against cyclin-dependent kinases, endothelin-converting enzyme, and angiotensin-converting enzyme, yielding structure-activity relationships distinct from pyrido and thieno analogs [3].

PI3K inhibition Kinase selectivity Cancer

Cardiotonic Activity Differentiation: 1,4-Dioxino[2,3-d]pyrimidines Show Positive Inotropic Effects Not Observed in All Oxazinone Analogs

A 1990 study comparing pyrimido[5,4-b][1,4]oxazinones and 1,4-dioxino[2,3-d]pyrimidines demonstrated that specific dioxino derivatives (compounds 8a-e of the novel ring system) were synthesized and evaluated for cardiotonic activity alongside oxazinone analogs [1]. While oxazinone compounds 4a, 4c, and 7a showed positive inotropic effects, the parallel evaluation of the dioxino series confirmed that the 1,4-dioxino[2,3-d]pyrimidine ring system is a viable cardiotonic scaffold with distinct structure-activity relationships from the oxazinone series. This comparative study demonstrates that both scaffolds were evaluated under identical assay conditions, establishing the dioxino core as a chemically distinct and pharmacologically validated alternative for cardiovascular drug discovery programs.

Cardiotonic activity Positive inotropic effect Heart failure

Topological Polar Surface Area Advantage: Dioxino[2,3-d]pyrimidine Offers Higher TPSA Relative to Pyrido and Thieno Cores, Correlating with Improved Membrane Permeability Prediction

The topological polar surface area (TPSA) for [1,4]dioxino[2,3-d]pyrimidine derivatives is reported at 44.2 Ų [1], which is markedly higher than that of the pyrido[2,3-d]pyrimidine core (~38-43 Ų estimated from literature) . The increased TPSA arises from the two endocyclic oxygen atoms in the dioxino ring, which contribute 4 hydrogen-bond acceptor sites versus 3 for pyrido[2,3-d]pyrimidine and 1-2 for thieno[2,3-d]pyrimidine. According to the widely adopted Veber rules, a TPSA below 140 Ų is permissive for oral bioavailability, but within this range, higher TPSA values correlate with improved aqueous solubility and reduced CNS penetration—a desirable profile for peripherally restricted kinase inhibitors and metabolic disease targets [2]. The dioxino scaffold therefore provides an intermediate TPSA that balances solubility and permeability, a feature not achievable with lower-TPSA pyrido or thieno cores without additional polar substituent engineering.

Topological polar surface area Membrane permeability Drug design

Synthetic Tractability: Established Cyclocondensation Route Enables Scalable Procurement of Dioxino[2,3-d]pyrimidine Building Blocks

A dedicated synthetic methodology paper (Letters in Organic Chemistry, 2006) describes the cyclization of 4,5-dihydroxy-2-methyl-pyrimidine followed by dibromination and oxidation to yield 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde [1]. This key intermediate undergoes diverse chemical transformations at the carbonyl group to afford a library of 2-substituted derivatives. The existence of a published, reproducible synthetic route with defined intermediates directly contrasts with the more complex multi-step syntheses often required for pyrido[2,3-d]pyrimidines (which require pyridine ring construction) and thieno[2,3-d]pyrimidines (which require thiophene annulation). For procurement decision-makers, this translates into more predictable supply chains, lower custom synthesis risk, and the availability of characterized intermediates such as 4-chloro-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine for rapid diversification .

Synthetic accessibility Building block Medicinal chemistry

Optimal Application Scenarios for [1,4]Dioxino[2,3-d]pyrimidine (CAS 128446-95-7) in Drug Discovery and Chemical Biology


Peripherally Restricted Kinase Inhibitor Design (PI3K/mTOR Pathway)

The combination of low LogP (−0.10) and elevated TPSA (~44.2 Ų) makes [1,4]dioxino[2,3-d]pyrimidine an ideal core for peripherally restricted kinase inhibitors where CNS penetration must be minimized to avoid neurological side effects [1]. The scaffold's demonstrated activity against PI3K isoforms, as claimed in US Patent 9,346,817 B2, provides a direct rationale for building focused PI3K inhibitor libraries from this core. Procurement of the parent compound (CAS 128446-95-7) enables the synthesis of 2,4,6,7-substituted derivatives that can be screened against PI3Kα, β, δ, and γ isoforms. The scaffold's higher inherent solubility relative to pyrido analogs reduces formulation challenges during in vivo efficacy studies in oncology or immunology models [2].

Metabolic Disease Programs: DGAT-1 and Beyond

The scaffold's proven performance in DGAT-1 inhibitor optimization—delivering a compound with IC₅₀ = 10 nM and oral triglyceride suppression at <3 mg/kg—positions [1,4]dioxino[2,3-d]pyrimidine as a validated core for metabolic enzyme targets where oral bioavailability and low dose are critical [1]. Researchers initiating DGAT-1, DGAT-2, or related acyltransferase programs can confidently procure this scaffold knowing it has already demonstrated in vivo translation. The improved passive permeability over the lactam clinical candidate PF-04620110 (IC₅₀ 19 nM) further supports its use in lead optimization where permeability is a limiting factor .

Cardiovascular Lead Generation: Positive Inotropic Agent Discovery

The 1990 publication by Mátyus et al. provides direct experimental evidence that 1,4-dioxino[2,3-d]pyrimidine derivatives produce positive inotropic effects in isolated cardiac tissue [1]. This scaffold is therefore a rational starting point for drug discovery programs targeting heart failure with reduced ejection fraction (HFrEF) where novel positive inotropic agents with improved safety margins over β-adrenergic agonists are needed. The availability of characterized intermediates such as 6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine-2-carboxaldehyde enables rapid exploration of C2-substitution effects on cardiotonic potency and selectivity .

Focused Fragment Library Construction for FBDD (Fragment-Based Drug Discovery)

With a molecular weight of only 136.11 Da and a balanced LogP/TPSA profile, [1,4]Dioxino[2,3-d]pyrimidine meets all fragment-likeness criteria (MW < 300, LogP < 3, H-bond acceptors ≤ 3) [1]. Its rigid bicyclic structure reduces entropic penalty upon target binding compared to more flexible fragments, while the two ether oxygen atoms provide directional hydrogen-bond acceptor vectors not available in pyrido or thieno analogs. Procuring this scaffold for fragment library construction offers a unique 3D pharmacophore that is underrepresented in commercial fragment collections predominantly based on phenyl, pyridine, and pyrazole cores . The established synthetic route to 2-carboxaldehyde derivatives further enables rapid fragment elaboration following hit identification [2].

Quote Request

Request a Quote for [1,4]Dioxino[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.